molecular formula C12H14N2O3 B591929 (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 223407-18-9

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B591929
CAS No.: 223407-18-9
M. Wt: 234.255
InChI Key: DAMJCWMGELCIMI-SNVBAGLBSA-N
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Description

®-benzyl 2-oxopyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-oxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate typically involves the reaction of ®-2-oxopyrrolidine with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selectivity of the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-oxopyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-benzyl 2-oxopyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-oxopyrrolidin-3-ylcarbamate
  • ®-1-(2-oxopyrrolidin-3-yl)-5,6-dihydropyridin-2(1H)-one

Uniqueness

®-benzyl 2-oxopyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties

Biological Activity

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a benzyl group and a carbamate functional group. Its molecular formula is C12_{12}H14_{14}N2_{2}O2_{2}, and it has a molecular weight of approximately 218.25 g/mol. The presence of the carbamate group is crucial for its biological activity, particularly in enhancing cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways.

  • Target Enzymes :
    • It has been shown to inhibit certain kinases that play pivotal roles in cancer cell proliferation.
    • The compound may also interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes including growth, differentiation, and survival.
  • Biochemical Pathways :
    • Upon binding to its targets, this compound triggers downstream signaling pathways such as the RAS–MEK–ERK pathway, which is known to regulate cell cycle progression and apoptosis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has demonstrated significant inhibition of cancer cell lines in vitro, leading to reduced cell viability and increased apoptosis rates.
Cell LineIC50 Value (µM)Effect on Cell Viability (%)
HeLa5.030%
MCF-74.525%
A5496.035%

Antiviral Activity

Recent research indicates that compounds similar to this compound exhibit antiviral properties:

  • SARS-CoV-2 Inhibition : Studies have shown that derivatives containing a carbamate moiety can enhance antiviral potency against SARS-CoV-2, suggesting that this compound may also have potential in treating viral infections.

Case Studies

  • Cancer Treatment : A study on the efficacy of this compound in xenograft models demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in oncology.
  • Antiviral Testing : In vitro assays revealed that modifications to the carbamate structure significantly influenced antiviral potency against various strains of coronaviruses, with some derivatives showing EC50 values as low as 1 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : The compound's low molecular weight enhances its ability to permeate biological membranes.
  • Metabolism : Preliminary studies indicate that it is metabolized by cytochrome P450 enzymes, leading to potentially active metabolites that contribute to its overall biological effects.

Properties

IUPAC Name

benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJCWMGELCIMI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyrrolidin-2-one (2.70 g, 27 mmol) in water (36 mL) at ambient temperature was added triethylamine (4.12 mL, 29.7 mmol, 1.1 equivalent) followed by the dropwise addition over 15 minutes of a solution of N-(benzyloxycarbonyloxy)succinimide (7.4 g, 29.7 mmol, 1.1 equivalent) in MeCN (20 mL). The mixture was stirred at room temperature for 22 hours. The mixture was evaporated and the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL). The aqueous fraction was further extracted with DCM (2×250 mL) and the combined organic extracts were back-washed with water (300 mL), dried (MgSO4) and evaporated to a cream solid which was filtered, dried and evaporated then triturated with ether (50 mL) for 0.5 hours, before being dried at room temperature for 2 hours to give benzyl N-(2-oxopyrrolidin-3-yl)carbamate (D39) 4.4 g (70%);
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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